molecular formula C14H6Cl2F2N2S B3042885 2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine CAS No. 680215-80-9

2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B3042885
CAS No.: 680215-80-9
M. Wt: 343.2 g/mol
InChI Key: SJADJKOKPDGNMC-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine atoms and a thiazole ring attached to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the difluorophenyl group and the chlorination of the pyridine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization: The thiazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and thiazole moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)-4-(3,4-difluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F2N2S/c15-12-4-8(5-13(16)20-12)14-19-11(6-21-14)7-1-2-9(17)10(18)3-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJADJKOKPDGNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C3=CC(=NC(=C3)Cl)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichloro-4-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine

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